molecular formula C9H12N2O2 B1370101 N-Methoxy-N,2-dimethylnicotinamide CAS No. 469864-28-6

N-Methoxy-N,2-dimethylnicotinamide

Cat. No. B1370101
CAS RN: 469864-28-6
M. Wt: 180.2 g/mol
InChI Key: JJRHSKUSJZVDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of N-Methoxy-N,2-dimethylnicotinamide is C9H12N2O2 . Its molecular weight is 180.206 g/mol .


Physical And Chemical Properties Analysis

N-Methoxy-N,2-dimethylnicotinamide has a molecular weight of 180.204 Da . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 332.9±30.0 °C at 760 mmHg . The compound has a molar refractivity of 49.3±0.3 cm3, and its polar surface area is 42 Å2 .

Scientific Research Applications

Analytical Method Development

N,N-Dimethylformamide (DMF), closely related to N-Methoxy-N,2-dimethylnicotinamide, has been utilized in pharmaceutical, biomedical, and chemical applications. An analytical method using gas chromatography was developed for evaluating DMF in dosage form design, highlighting its importance in pharmaceutical product development (Olivier, Du Toit, & Hamman, 2007).

Synthesis of Pharmaceutical Intermediates

Research on synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a compound similar to N-Methoxy-N,2-dimethylnicotinamide, has been conducted. An optimized route was discovered, yielding higher efficiency (86%) than previously reported methods, demonstrating its potential for industrial-scale production and relevance in pharmaceutical applications (Sun Jian, 2006).

Novel Synthesis Methods

In a study related to a similar compound, 2-Chloro-N,N-dimethylnicotinamide, a novel synthetic route was explored using readily available materials, simple operations, and mild conditions. This method showed advantages in efficiency and environmental impact, highlighting the potential for scalable production and broad applications in chemical synthesis (Du Xiao-hua, 2013).

properties

IUPAC Name

N-methoxy-N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRHSKUSJZVDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,2-dimethylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N,2-dimethylnicotinamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N,2-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.